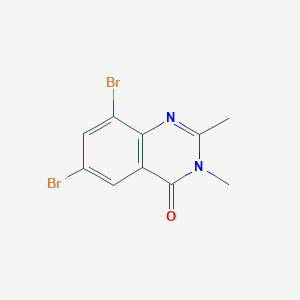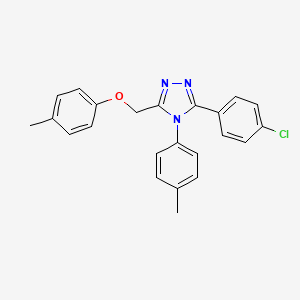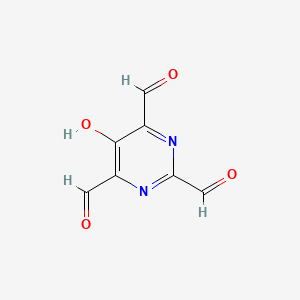![molecular formula C9H10BrN3O2 B12919129 5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-63-5](/img/structure/B12919129.png)
5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Formation of the Pyridazine Ring: The isoxazole intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyridazine ring.
Introduction of the Bromopropyl Group: The final step involves the bromination of the propyl group attached to the fused ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole and pyridazine rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The isoxazole and pyridazine rings can also interact with various biological pathways, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Chloropropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-Fluoropropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
- 5-(3-Iodopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
Uniqueness
5-(3-Bromopropyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not
Propiedades
Número CAS |
923569-63-5 |
|---|---|
Fórmula molecular |
C9H10BrN3O2 |
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
5-(3-bromopropyl)-3-methyl-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C9H10BrN3O2/c1-6-8-7(15-12-6)5-11-13(9(8)14)4-2-3-10/h5H,2-4H2,1H3 |
Clave InChI |
GNDHMRGKWLSMCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=O)N(N=C2)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)







